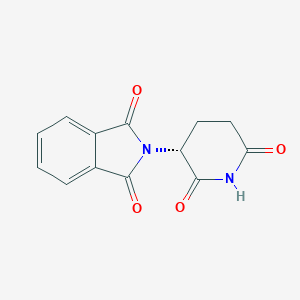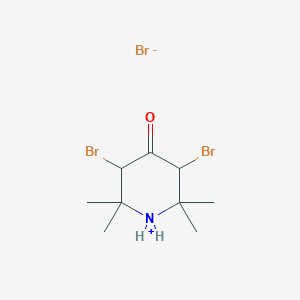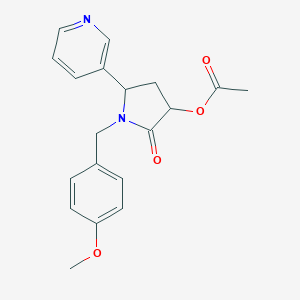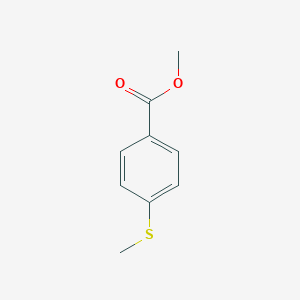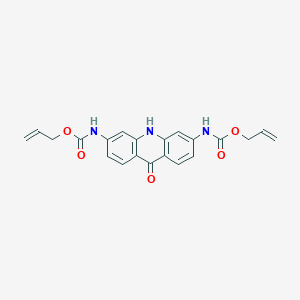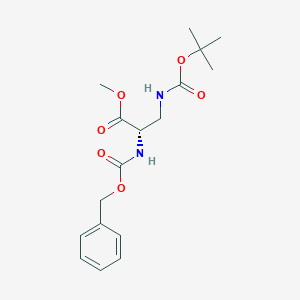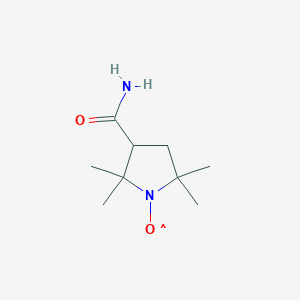
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine derivatives, including those with aminocarbonyl substituents, are of significant interest due to their presence in various biologically active compounds and drugs. The high reactivity and potential for various chemical transformations make these compounds valuable for synthetic and medicinal chemistry (V. L. Gein & E. V. Pastukhova, 2020).
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, involves three-component reactions, showcasing the versatility in synthesizing complex structures from simpler molecules. This method highlights the compound's synthetic accessibility and the possibility of introducing various functional groups to modify its properties and reactivity (V. L. Gein & E. V. Pastukhova, 2020).
Molecular Structure Analysis
The structure of pyrrolidine derivatives is crucial for their reactivity and interaction with other molecules. Spectroscopy techniques, such as IR and NMR, provide detailed insights into the molecular structure, confirming the presence of specific functional groups and the overall stability of the compound (D. D. Rubtsova et al., 2020).
Chemical Reactions and Properties
Pyrrolidine derivatives exhibit high reactivity with nucleophiles, thanks to the active carbonyl group. This reactivity enables the formation of various condensed systems, expanding the compound's utility in synthetic chemistry. Additionally, the presence of acyl and ethoxycarbonyl groups allows for further functionalization and the synthesis of novel compounds (V. L. Gein & E. V. Pastukhova, 2020).
Physical Properties Analysis
The solubility in common organic solvents and the ability to exhibit strong fluorescence are important physical properties. These characteristics are influenced by the molecular structure and substituents, affecting the compound's applications in materials science and as fluorescent markers (Kai A. I. Zhang & B. Tieke, 2008).
Chemical Properties Analysis
The chemical properties, such as the ability to undergo nucleophilic substitution reactions and the formation of stable complexes, are key aspects of pyrrolidine derivatives. These properties enable the synthesis of a wide range of compounds with potential applications in drug development and as intermediates in organic synthesis (Jamie J. Klappa et al., 2002).
Scientific Research Applications
Application 1: Molecular Probes and Labels in Biophysical and Biomedical Research
- Summary of the Application: Stable free radicals like “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” are widely used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging .
- Methods of Application: A new procedure for the preparation of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of widely used carboxy-Proxyl, has been suggested. This procedure uses cheap commercially available reagents and has a yield exceeding the most optimistic literature data .
- Results or Outcomes: Several new spin labels and probes of the 2,2,5,5-tetraethylpyrrolidine-1-oxyl series were prepared and the reduction of these radicals in ascorbate solutions, mice blood, and tissue homogenates was studied .
Application 2: Synthesis of Modified Oligonucleotides
- Summary of the Application: Structural phosphoramidites, which may include “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-”, are used to synthesize modified oligonucleotides. These modified oligonucleotides are often used as primers, probes, or in structural studies .
- Methods of Application: Structural phosphoramidites can be custom manufactured with base or sugar (2′, 3′ or 5′ positions) modifications .
- Results or Outcomes: The stability and melting point of oligonucleotide duplexes can be altered by the incorporation of certain modifications into the oligonucleotide sequence .
Application 3: Synthesis of Free Radicals
- Summary of the Application: “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” is used in the synthesis of free radicals. Free radicals are important in various chemical reactions and biological processes .
- Methods of Application: By using reactions that do not affect the free valence, a number of substituted 3-pyrrolin-1-yloxy and 1-pyrrolidinyloxy free radicals were synthesized .
- Results or Outcomes: The synthesis of these free radicals provides a valuable tool for studying various chemical and biological processes .
Application 4: Preparation of Reduction-Resistant Spin Labels and Probes
- Summary of the Application: “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” is used in the preparation of reduction-resistant spin labels and probes .
- Methods of Application: A new procedure for the preparation of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of widely used carboxy-Proxyl, has been suggested. This procedure uses cheap commercially available reagents and has a yield exceeding the most optimistic literature data .
- Results or Outcomes: Several new spin labels and probes of the 2,2,5,5-tetraethylpyrrolidine-1-oxyl series were prepared and the reduction of these radicals in ascorbate solutions, mice blood, and tissue homogenates was studied .
Application 5: Linkers and Spacers in Oligonucleotide Synthesis
- Summary of the Application: “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” may be used in the synthesis of linkers and spacers for oligonucleotide synthesis. These linkers and spacers can alter oligonucleotide conformation and/or reduce steric hindrance for applications such as aptamers and tagging/labeling assays .
- Methods of Application: Linker phosphoramidites provide options to link oligonucleotides to additional groups (e.g., chemical delivery system for therapeutics, fluorescent dyes, amines, phosphates) or attach to a solid surface like a DNA chip .
- Results or Outcomes: The use of linkers and spacers in oligonucleotide synthesis can increase stability and allow for ligation applications .
Application 6: Synthesis of Substituted Free Radicals
- Summary of the Application: “1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-” is used in the synthesis of substituted free radicals. Free radicals are important in various chemical reactions and biological processes .
- Methods of Application: By using reactions that do not affect the free valence, a number of substituted 3-pyrrolin-1-yloxy and 1-pyrrolidinyloxy free radicals were synthesized .
- Results or Outcomes: The synthesis of these free radicals provides a valuable tool for studying various chemical and biological processes .
properties
CAS RN |
4399-80-8 |
|---|---|
Product Name |
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- |
Molecular Formula |
C₉H₁₇N₂O₂ |
Molecular Weight |
185.24 g/mol |
InChI |
InChI=1S/C9H17N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h6H,5H2,1-4H3,(H2,10,12) |
InChI Key |
XNNPAWRINYCIHL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N)C |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N)C |
Other CAS RN |
4399-80-8 55805-96-4 |
synonyms |
3-(Aminocarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-carboxamide; 3-Carbamoylproxyl; NSC 152272; Pirolid; Proxad; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




